2-Oxo Clopidogrel Hydrochloride(Mixture of Diastereomers)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

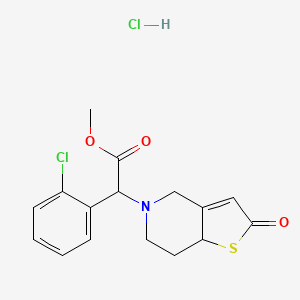

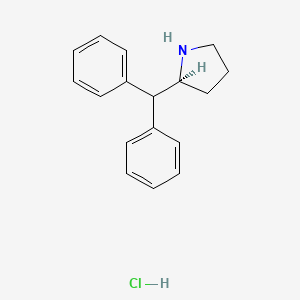

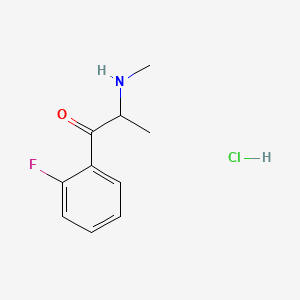

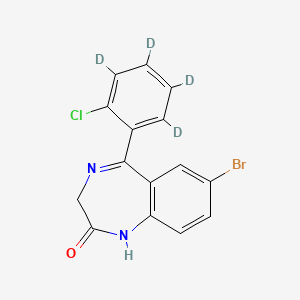

2-Oxo Clopidogrel Hydrochloride is a diastereomeric preparation of a main metabolite of Clopidogrel . It is an essential intermediate metabolite from which the active metabolite of Clopidogrel is formed . The IUPAC name for this compound is methyl 2- (2-chlorophenyl)-2- (2-oxo-7,7a-dihydrothieno [3,2-c]pyridin-5 (2H,4H,6H)-yl)acetate hydrochloride .

Synthesis Analysis

The synthesis of Clopidogrel involves a series of reactions. A typical approach involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride with the α-bromoester under basic conditions . The synthesis can be performed using commercially available ortho-chloro-benzaldehyde, 1-naphthylsulfonyl acetonitrile, tert-butyl hydro-peroxide (TBHP), 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 20 mol% of a quinidine derived organocatalyst in a single solvent .Molecular Structure Analysis

The molecular formula of 2-Oxo Clopidogrel Hydrochloride is C16H16ClNO3S . The molecular weight is 337.8 . The InChI code is 1S/C16H16ClNO3S.ClH/c1-21-16 (20)15 (11-4-2-3-5-12 (11)17)18-7-6-13-10 (9-18)8-14 (19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involved in the metabolism of 2-Oxo Clopidogrel Hydrochloride are complex. The parent compound, Clopidogrel, is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo Clopidogrel, which is then further metabolized into the active metabolite of Clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .Physical And Chemical Properties Analysis

2-Oxo Clopidogrel Hydrochloride is a crystalline solid . It has a solubility of 25 mg/ml in DMF, 0.04 mg/ml in DMF:PBS (pH 7.2) (1:20), 20 mg/ml in DMSO, and 5 mg/ml in Ethanol . The λmax is 218 nm .Scientific Research Applications

Bioactivation of Clopidogrel : 2-Oxo-clopidogrel is a key intermediate in clopidogrel's hepatic biotransformation, necessary for its full antiaggregating activity. This intermediate is critical for the formation of the drug's active metabolite (Pereillo et al., 2002).

Measurement Methods : A high-throughput method for simultaneously determining plasma concentrations of clopidogrel, 2-oxo-clopidogrel, and the active metabolite of clopidogrel has been developed, providing insights into the drug's metabolism and effectiveness (Xu et al., 2022).

Role of Cytochrome P450 Enzymes : Cytochrome P450 enzymes are involved in the stereoselective formation and methylation of clopidogrel's active metabolite from 2-oxo-clopidogrel. This process significantly affects the drug's therapeutic efficacy (Liu et al., 2015).

Clopidogrel Resistance : Variability in the response to clopidogrel, including resistance, can be linked to differences in the metabolism of 2-oxo-clopidogrel. This understanding is crucial for managing patients who are non-responsive to clopidogrel therapy (Beckerath et al., 2005).

Pharmacogenetics of Clopidogrel : Genetic factors play a substantial role in the platelet response to clopidogrel. Polymorphisms in cytochrome P450 enzymes, which affect the transformation of 2-oxo-clopidogrel to the active metabolite, significantly influence the drug's effectiveness (Cuisset et al., 2012).

Identification of Enzymes in Bioactivation Pathway : The identification of specific human cytochrome P450 enzymes involved in the oxidative steps of converting clopidogrel to its active metabolite via 2-oxo-clopidogrel has been crucial in understanding the drug's metabolism and potential interactions (Kazui et al., 2010).

Role of Carboxylesterase 1 : The enzyme Carboxylesterase 1 is a determinant in the metabolism and activation of clopidogrel. Its polymorphisms and inhibition can significantly affect the formation of 2-oxo-clopidogrel and the active metabolite, impacting the drug's efficacy (Zhu et al., 2013).

Intestinal and Plasma Contributions : The contributions of the intestine and plasma to the presystemic bioconversion of clopidogrel analogs, which lead to the formation of 2-oxo-clopidogrel, have been explored. This research aids in understanding the pharmacokinetics of clopidogrel and its analogs (Qiu et al., 2013).

Pathway of Clopidogrel Bioactivation : The major pathway of clopidogrel bioactivation involves cytochrome P450 enzymes catalyzing both steps leading to the formation of 2-oxo-clopidogrel and its active thiol metabolite (Dansette et al., 2012).

Population Pharmacokinetics : A population pharmacokinetic model for 2-oxo-clopidogrel clearance in patients with acute coronary syndrome has been developed, highlighting the influence of certain covariates on the drug's metabolism (Nikolić et al., 2019).

Mechanism of Action

Clopidogrel is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . The active form of Clopidogrel is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .

Future Directions

The future directions for 2-Oxo Clopidogrel Hydrochloride research are likely to focus on improving the pharmacokinetic and pharmacodynamic responses to Clopidogrel . This could involve identifying factors contributing to the variation in Clopidogrel response to improve platelet inhibition and reduce the risk for cardiovascular events .

properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLQPXPVKZERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676090 |

Source

|

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109904-27-0 |

Source

|

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)